Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring, along with a bicyclic azabicyclo[2.2.2]octane structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through various methods, including the desymmetrization of achiral tropinone derivatives.
Introduction of the Benzamide Moiety: The azabicyclo[2.2.2]octane core is then acylated with aromatic carboxylic acids to form the benzamide structure.
Bromination and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the benzene ring.
Acylation and Alkylation: The azabicyclo[2.2.2]octane core can be further modified through acylation and alkylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted benzamides and modified azabicyclo[2.2.2]octane derivatives .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- involves its interaction with nicotinic acetylcholine receptors (nAChRs). The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission . The molecular targets include the α7 and α3β2 subtypes of nAChRs, and the pathways involved include the modulation of ion channel activity and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide
- 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester
Uniqueness
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy- is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its binding affinity and selectivity for specific nicotinic receptor subtypes, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
90183-20-3 |
---|---|
Molekularformel |
C15H19BrN2O2 |
Molekulargewicht |
339.23 g/mol |
IUPAC-Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C15H19BrN2O2/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19) |
InChI-Schlüssel |
MVIZMXUBCHMMSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CN3CCC2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.